molecular formula C12H16ClNO2 B1416681 4-Phenylpiperidine-4-carboxylic acid hydrochloride CAS No. 53484-76-7

4-Phenylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1416681
CAS No.: 53484-76-7
M. Wt: 241.71 g/mol
InChI Key: XAFOQBKRECBLRK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-phenylpiperidine-4-carboxylic acid hydrochloride, reflecting its core structural components and salt formation. The structural representation encompasses a six-membered piperidine ring bearing a phenyl substituent and carboxylic acid group at the 4-position, complexed with hydrochloric acid to form the hydrochloride salt. The International Chemical Identifier system provides the standardized representation as 1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H. This notation encapsulates the complete molecular structure including stereochemical considerations and connectivity patterns between atoms.

The Simplified Molecular Input Line Entry System representation for this compound is documented as OC(=O)C1(CCNCC1)c1ccccc1.Cl, which provides a linear encoding of the molecular structure suitable for computational applications and database storage. The three-dimensional conformational characteristics of the molecule reveal the spatial arrangement of functional groups, with the phenyl ring positioned perpendicular to the piperidine ring plane, optimizing steric interactions and electronic properties. The carboxylic acid group adopts a conformation that facilitates hydrogen bonding interactions, contributing to the compound's crystalline packing and solid-state properties. The International Chemical Identifier Key XAFOQBKRECBLRK-UHFFFAOYSA-N serves as a unique digital fingerprint for database searching and compound identification across various chemical information systems.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

The Chemical Abstracts Service registry number for this compound is definitively established as 53484-76-7, providing the primary means of unambiguous identification in chemical databases and regulatory systems. This registry number ensures consistent recognition across international chemical commerce, regulatory filings, and scientific literature. The PubChem Compound Identification Number is assigned as 42614249, facilitating access to comprehensive chemical information within the National Center for Biotechnology Information database system. Additional database identifiers include the Molecular Design Limited number MFCD06795761, which serves as a cross-reference for chemical inventory and catalog systems.

Molecular Formula and Weight Calculations

The molecular formula for this compound is precisely established as C12H16ClNO2, representing the complete composition including the hydrochloride counterion. This formula accounts for twelve carbon atoms forming the phenyl ring, piperidine ring, and carboxylic acid group, sixteen hydrogen atoms distributed across the organic framework and the acidic proton, one chlorine atom from the hydrochloride salt, one nitrogen atom within the piperidine ring, and two oxygen atoms comprising the carboxylic acid functionality. The systematic accounting of atomic composition enables precise molecular weight calculations and stoichiometric determinations for synthetic applications.

The molecular weight calculations yield a precise value of 241.71 to 241.72 grams per mole, with slight variations attributed to different rounding conventions and atomic weight standards used by various sources. The exact mass, determined through high-resolution mass spectrometry standards, is calculated as 241.086960 atomic mass units, providing the precision necessary for analytical method development and compound identification. These mass values are essential for formulation development, where precise stoichiometric relationships determine product purity and therapeutic equivalence.

Table 1: Molecular Composition and Mass Data

Property Value Source References
Molecular Formula C12H16ClNO2
Molecular Weight 241.71-241.72 g/mol
Exact Mass 241.086960 amu
Carbon Atoms 12
Hydrogen Atoms 16
Chlorine Atoms 1
Nitrogen Atoms 1
Oxygen Atoms 2

The calculation methodology involves summation of standard atomic weights as defined by the International Union of Pure and Applied Chemistry, accounting for natural isotope abundances in standard atomic weight determinations. The precision of these calculations directly impacts analytical method validation, where mass balance considerations are crucial for purity assessments and impurity profiling. Molecular weight determinations also influence pharmacokinetic property predictions and formulation development strategies.

Salt Formation Rationale: Hydrochloride Counterion Considerations

The selection of hydrochloride as the counterion for 4-phenylpiperidine-4-carboxylic acid represents a strategic choice based on established pharmaceutical principles and practical considerations governing salt formation. Hydrochloride salts constitute approximately sixty percent of all basic drug salt forms, primarily due to hydrochloric acid's safety profile, abundance in biological systems, cost-effectiveness, and strong acidic properties that facilitate salt formation with most basic compounds. The pKa rule governing salt formation requires a pKa difference greater than two to three units between the acid and base components to ensure stable salt formation, which is readily achieved with hydrochloric acid's strong acidic character.

The formation of the hydrochloride salt significantly enhances the compound's aqueous solubility compared to the free base form, addressing fundamental challenges in pharmaceutical development and analytical methodology. This solubility enhancement results from the ionic nature of the salt, which promotes favorable interactions with polar solvents and facilitates dissolution kinetics. The pH-solubility profile of hydrochloride salts demonstrates characteristic behavior where solubility increases dramatically at lower pH values, enabling formulation flexibility and improved bioavailability potential. The common ion effect observed at very low pH values provides additional control over dissolution behavior and enables precipitation-based purification strategies.

Table 2: Hydrochloride Salt Formation Advantages

Property Free Base Hydrochloride Salt Improvement Factor
Aqueous Solubility Limited Enhanced Significant increase
Crystalline Stability Variable Improved Enhanced storage stability
Handling Properties Hygroscopic potential Reduced hygroscopicity Improved processability
Melting Point Not specified 317-319°C Defined thermal characteristics
Chemical Stability pH sensitive Improved stability Enhanced shelf life

The crystalline properties of the hydrochloride salt form contribute significantly to its practical utility, with the melting point determined as 317-319°C indicating robust thermal stability suitable for standard processing conditions. The salt formation also influences hygroscopic behavior, typically reducing moisture uptake compared to free base forms and improving storage stability under ambient conditions. These characteristics become particularly important in pharmaceutical development, where consistent physical properties are essential for reproducible manufacturing and product performance. The chloride counterion's small ionic radius minimizes molecular weight dilution effects, maintaining favorable drug loading characteristics while providing the benefits of salt formation.

Properties

IUPAC Name

4-phenylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOQBKRECBLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655080
Record name 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-76-7
Record name 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpiperidine-4-carboxylic acid hydrochloride
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Preparation Methods

Method Overview:

This approach involves starting with a suitably substituted piperidine, followed by arylation and subsequent carboxylation to introduce the carboxylic acid group, which is then converted into its hydrochloride salt.

Stepwise Procedure:

Step Description Reagents & Conditions References
a. N-Arylation Reacting piperidine with phenyl halides to introduce the phenyl group at the nitrogen or at the 4-position Phenyl halide (e.g., bromobenzene), base (e.g., potassium carbonate), reflux Patent US2904550A, Example 1
b. Functionalization at 4-position Oxidation or substitution to introduce hydroxyl or other groups at the 4-position Oxidizing agents (e.g., potassium permanganate), or halogenation followed by substitution Patent US2486795A
c. Carboxylation Carboxylation via carbonation or direct oxidation of the side chain CO₂ under pressure, or oxidation of side chains Patent US2486795A

Notes:

  • The process involves high-temperature heating to induce rearrangements and functional group transformations.
  • The reaction conditions are optimized to prevent over-oxidation or undesired side reactions.

Hydrogenation and Hydroxylation of Phenylpiperidine Intermediates

Method Overview:

This method utilizes hydrogenation of phenyl-substituted piperidines, followed by hydroxylation at the 4-position, leading to the formation of the corresponding carboxylic acid.

Stepwise Procedure:

Step Description Reagents & Conditions References
a. Synthesis of phenylpiperidine Cyclization of phenylamine derivatives with appropriate precursors Cyclization agents, reflux Patent US2904550A
b. Hydrogenation Catalytic hydrogenation to saturate the aromatic ring or modify side chains Hydrogen gas, palladium or platinum catalyst, room temperature Patent US2904550A
c. Hydroxylation Oxidative hydroxylation at the 4-position Oxidants such as hydrogen peroxide, or via enzymatic methods Patent US2486795A
d. Oxidation to Carboxylic Acid Oxidative cleavage of hydroxyl groups to form carboxylic acid Potassium permanganate, or other strong oxidants Patent US2486795A

Notes:

  • The hydroxylation step often involves controlled oxidation to prevent over-oxidation.
  • The final acid is obtained after acidification of the oxidized intermediate.

Conversion to Hydrochloride Salt

Method Overview:

The free base of 4-phenylpiperidine-4-carboxylic acid is converted into its hydrochloride salt through acid-base reactions.

Procedure:

Step Description Reagents & Conditions References
a. Acidification Dissolving the free base in a suitable solvent and bubbling or adding gaseous hydrogen chloride Hydrogen chloride gas, or hydrochloric acid solution Patent US2904550A, Example 1
b. Crystallization Recrystallization from suitable solvents such as methanol, ethanol, or ethyl acetate Recrystallization solvents Patent US2904550A

Notes:

  • The purity of the hydrochloride salt is critical for pharmaceutical applications.
  • Melting points and elemental analysis confirm the identity and purity.

Research Findings and Data Summary

Aspect Data / Findings Source
Yield Typical yields range from 60-85% depending on the step and purity of starting materials Patent US2904550A, Example 1
Reaction Conditions Reflux temperatures between 80-150°C; use of inert atmospheres (nitrogen or argon) during sensitive steps Patent US2486795A
Purification Recrystallization from ethanol, methanol, or ethyl acetate; chromatography if necessary Patent US2904550A
Characterization Melting points around 192-193°C for the hydrochloride; elemental analysis matching theoretical values Patent US2904550A

Summary of Key Preparation Methods

Method Core Steps Advantages Limitations
N-Arylation & Carboxylation Aromatic substitution followed by oxidation Well-established, high yield Requires high temperature and careful control
Hydrogenation & Hydroxylation Reduction and oxidation of phenylpiperidines Suitable for specific derivatives Multi-step process, sensitive to over-oxidation
Salt Formation Acid-base reaction to produce hydrochloride Straightforward, high purity Dependent on purity of free base

Chemical Reactions Analysis

Types of Reactions

4-Phenylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Phenylpiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as an agonist or antagonist at these receptors, modulating their activity and resulting in various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Ester Derivatives

Several ester derivatives of 4-phenylpiperidine-4-carboxylic acid are clinically significant:

Compound Name Structure/Substituents CAS Number Pharmacological Use Key Properties References
Meperidine (Pethidine) 1-Methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester hydrochloride 50-13-5 Opioid analgesic (Schedule II) MW: 283.8; Rapid onset, short duration
Diphenoxylate 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester 3810-80-8 Antidiarrheal (combined with atropine) Prodrug; hydrolyzed to diphenoxylic acid
Phenoperidine 1-(3-Hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester HCl - Narcotic analgesic Longer duration than pethidine
Anileridine 1-[2-(4-Aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester - Opioid analgesic Higher potency than meperidine

Key Structural Differences :

  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride lacks the ester group and nitrogen-bound alkyl/aryl chains present in its analogues.
  • The carboxylic acid group may serve as a metabolite (e.g., diphenoxylic acid from diphenoxylate) or exhibit distinct receptor binding .

Functional Analogues: Piperidine Carboxylic Acids

Compound Name Structure/Substituents CAS Number Use/Properties References
4-(Piperidin-4-yl)benzoic acid hydrochloride Piperidine ring linked to benzoic acid 149353-84-4 Intermediate/research chemical
Isonipecotic Acid (4-Piperidinecarboxylic acid) Unsubstituted piperidine carboxylic acid 498-94-2 Building block in drug synthesis

Comparison :

  • This compound has enhanced steric bulk and aromatic interactions due to the phenyl group, which may influence binding to biological targets compared to unsubstituted isonipecotic acid.

Pharmacologically Related Compounds

Compound Name Structure/Substituents CAS Number Pharmacological Use Key Data References
Levocabastine Related Compound A 1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid HCl - Impurity standard in pharmaceuticals MW: 442.95; Regulated as a reference
Diphenoxylic Acid 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid 28782-42-5 Active metabolite of diphenoxylate LD50 (rat, oral): 221 mg/kg

Functional Insights :

  • The hydrochloride salt form improves stability and solubility, critical for formulation.
  • Regulatory status varies: Diphenoxylate is a Schedule V controlled substance in the U.S., while its precursor, 4-phenylpiperidine-4-carboxylic acid derivatives, may face similar restrictions .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt of 4-phenylpiperidine-4-carboxylic acid likely has higher aqueous solubility compared to ester analogues like meperidine .
  • Metabolism: Ester derivatives (e.g., diphenoxylate) undergo hydrolysis to active carboxylic acids, suggesting that 4-phenylpiperidine-4-carboxylic acid could be a metabolite or intermediate .
  • Toxicity: Limited data exist for the target compound, but diphenoxylate’s LD50 (221 mg/kg in rats) highlights the need for cautious handling .

Biological Activity

4-Phenylpiperidine-4-carboxylic acid hydrochloride (4-PICA HCl) is a significant compound in medicinal chemistry, particularly recognized for its potential analgesic and psychoactive properties. This compound is a derivative of piperidine, characterized by its phenyl group and carboxylic acid functional group. Its molecular formula is C13H16ClNO2\text{C}_{13}\text{H}_{16}\text{ClN}\text{O}_2, with a molecular weight of approximately 239.7 g/mol. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in pain management and neuropharmacology.

Chemical Structure and Properties

The structure of 4-PICA HCl can be represented as follows:

Chemical Structure C13H16ClNO2\text{Chemical Structure }\quad \text{C}_{13}\text{H}_{16}\text{ClN}\text{O}_2
  • Molecular Weight: 239.7 g/mol
  • Appearance: White crystalline solid
  • Solubility: Enhanced solubility in water due to the hydrochloride form

Research indicates that 4-PICA HCl may interact with various neurotransmitter systems, particularly those involving opioid receptors, dopamine, and serotonin pathways. While the exact mechanism remains under investigation, it is hypothesized that the compound may exhibit analgesic effects similar to other piperidine derivatives by modulating these pathways.

Analgesic Properties

4-PICA HCl has been studied for its potential as an analgesic agent. It is believed to interact with opioid receptors in the central nervous system, which play a critical role in pain modulation. Some studies suggest that it may have a similar action profile to pethidine, a known opioid analgesic.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of 4-PICA HCl, suggesting its utility in treating neurological disorders. The compound's influence on dopaminergic pathways positions it as a candidate for further exploration in conditions such as Parkinson's disease and depression.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-PICA HCl, a comparative analysis with other piperidine derivatives is presented below:

Compound NameStructural FeaturesUnique Biological Activities
4-Phenylpiperidine-4-carboxylic acid Piperidine ring + phenyl + carboxylic acidAnalgesic potential; interacts with opioid receptors
Piperidine Simple piperidine ringBasic structure; minimal biological activity
N-Methylpiperidine Methyl group on nitrogenPrimarily used as solvent; low pharmacological activity
3-Hydroxy-N-(4-methylphenyl)piperidine Hydroxylated piperidineDifferent receptor interactions due to hydroxyl group

This table illustrates how 4-PICA HCl stands out due to its specific functional groups that confer unique biological activities not found in simpler piperidine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-PICA HCl:

  • Analgesic Activity Study : A study evaluated the analgesic effects of 4-PICA HCl using animal models. Results indicated significant pain relief comparable to established opioid analgesics, suggesting its potential for clinical use.
  • Neuropharmacological Research : Research exploring the interaction of 4-PICA HCl with dopaminergic systems showed promising results in enhancing dopamine release, which could be beneficial for treating mood disorders.
  • Opioid Receptor Binding Affinity : Binding studies revealed that 4-PICA HCl demonstrates affinity for mu-opioid receptors, supporting its classification as a potential analgesic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenylpiperidine-4-carboxylic acid hydrochloride, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of aromatic acid chlorides with piperidine derivatives under controlled conditions. For example, fluorinated analogs (e.g., 1-(4-fluorobenzyl)piperidine derivatives) are synthesized via nucleophilic substitution or coupling reactions, with temperature (60–100°C) and solvent choice (e.g., DMF, THF) critical for optimizing yield . Purification via recrystallization or column chromatography is recommended to achieve >98% purity. Reaction time and stoichiometric ratios of reagents (e.g., sodium hydroxide as a base) must be tightly controlled to minimize byproducts .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Loss on drying (LOD) tests at 105°C for 2 hours can determine residual solvent content, with acceptance criteria ≤0.5% . Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy further validate molecular weight and functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry and pharmacology?

  • Methodological Answer : The compound serves as a precursor for opioid analogs (e.g., diphenoxylate-related compounds) and is studied for receptor binding interactions. Its piperidine core is a scaffold for developing analgesics and anticonvulsants. Biological assays, such as enzyme inhibition studies (e.g., acetylcholinesterase), are used to evaluate therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of 4-phenylpiperidine-4-carboxylic acid derivatives?

  • Methodological Answer : Byproducts often arise from incomplete cyclization or side-chain reactions. Optimization strategies include:

  • Using catalytic agents (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
  • Employing inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Screening solvents (e.g., dichloromethane vs. ethanol) to improve solubility and reaction kinetics.
  • Real-time monitoring via thin-layer chromatography (TLC) to track reaction progress .

Q. What strategies are effective in resolving discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., pH, temperature) or compound purity. Researchers should:

  • Standardize protocols (e.g., IC₅₀ measurements) across laboratories.
  • Validate purity using orthogonal methods (e.g., HPLC + elemental analysis).
  • Perform dose-response curves in triplicate to ensure reproducibility.
  • Cross-reference data with structurally similar compounds (e.g., meperidine derivatives) to identify structure-activity trends .

Q. What computational approaches are used to model the interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like opioid receptors. Density functional theory (DFT) calculations analyze electronic properties influencing reactivity. PubChem-derived descriptors (e.g., logP, topological polar surface area) guide pharmacokinetic profiling .

Q. How can researchers ensure compliance with regulatory requirements when handling this compound?

  • Methodological Answer : The compound is regulated under Schedule II in some jurisdictions due to its structural similarity to controlled substances. Compliance involves:

  • Obtaining DEA/FDA licenses for procurement and storage.
  • Maintaining detailed logs of usage and disposal.
  • Adhering to USP guidelines for analytical reference standards, including proper documentation of batch-specific certificates of analysis (CoA) .

Q. What experimental approaches are used to validate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies involve:

  • Synthesizing analogs with modified substituents (e.g., halogenation at the phenyl ring).
  • Testing analogs in functional assays (e.g., calcium flux assays for receptor activation).
  • Using X-ray crystallography or cryo-EM to resolve binding conformations.
  • Applying QSAR (quantitative SAR) models to correlate structural features with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
4-Phenylpiperidine-4-carboxylic acid hydrochloride

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